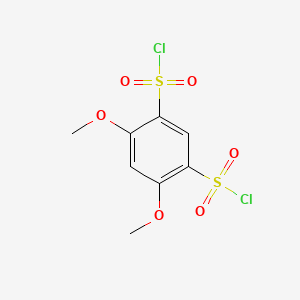

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

DMDBD is synthesized through a multistep reaction from 4,6-dimethoxybenzoic acid. The first step involves the conversion of 4,6-dimethoxybenzoic acid to 4,6-dimethoxybenzene-1,3-disulfonic acid through sulfonation with sulfur trioxide. The resulting product is then chlorinated with thionyl chloride to form DMDBD.Molecular Structure Analysis

The molecular formula of DMDBD is C8H8Cl2O6S2 . The exact mass is 333.91400 .Physical And Chemical Properties Analysis

DMDBD is a white to off-white powder. It has a molecular weight of 335.18200 . The physical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Polysulphur Compound Synthesis

The iron-catalysed reaction of m-dimethoxybenzene with sulfur chlorides, including SCl2 and S2Cl2, yields various cyclic polysulphur compounds. This process generates compounds such as bis-(2,4-dimethoxyphenyl) sulphide and 1,3-dimethoxy-4,6-bis-(2,4-dimethoxyphenylthio)benzene in different conditions, showcasing the versatility of reactions involving dimethoxybenzene derivatives (Bottino, Foti, & Pappalardo, 1979).

Sulfonation Studies

Research on the sulfonation and sulfation of 1,3-dihydroxybenzene and its methyl ethers in concentrated sulfuric acid has been conducted, revealing detailed insights into isomer distributions and rate coefficients. This study is significant in understanding the chemical behavior of compounds related to 4,6-dimethoxybenzene-1,3-disulfonyl dichloride under various conditions (Cerfontain & Koeberg-Telder, 2010).

Manganese(III) Acetate Mediated C-H Sulfonylation

The use of manganese(III) acetate for oxidative coupling of 1,4-dimethoxybenzenes with sodium and lithium sulfinates has been explored. This represents a mild and effective method for synthesizing various sulfones, demonstrating an application in sulfonylation reactions involving dimethoxybenzene derivatives (Liang, Ren, & Manolikakes, 2017).

Synthesis of Halogenated Dimethoxybenzenes

Research into the facile preparation of halogenated dimethoxybenzenes has been conducted, utilizing compounds like bis(2,6-dimethoxyphenyl)dimethyltin. This showcases the potential for creating halogen-substituted derivatives of dimethoxybenzenes for various chemical applications (Wada, Wakamori, Hiraiwa, & Erabi, 1992).

Development of Self-Inclusion Complexes

A study on hexakis(2,3-di-O-methyl)-α-cyclodextrin treated with 2,4-dimethoxybenzene-1,5-disulfonyl chloride resulted in a self-inclusion α-cyclodextrin complex, indicating potential applications in molecular encapsulation and delivery systems (Chen, Bradshaw, Habata, & Lee, 1997).

Redox Flow Batteries

Dimethoxybenzene derivatives have been identified as excellent materials for catholytes in non-aqueous redox flow batteries, highlighting an application in energy storage technologies. These compounds demonstrate high open-circuit potentials and improved chemical stability, vital for battery performance (Zhang, Yang, Yang, Shkrob, Assary, Tung, Tung, Silcox, Silcox, Duan, Duan, Zhang, Su, Hu, Pan, Liao, Zhang, Wang, Wang, Curtiss, Thompson, Thompson, Wei, Wei, & Zhang, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

4,6-dimethoxybenzene-1,3-disulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O6S2/c1-15-5-3-6(16-2)8(18(10,13)14)4-7(5)17(9,11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKJJAKGOABBBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526334 |

Source

|

| Record name | 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride | |

CAS RN |

80585-40-6 |

Source

|

| Record name | 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)